N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
Description
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a heterocyclic compound featuring a triazole core linked to a furan-substituted pyridine moiety and a phenyl group. The structure combines three key pharmacophoric elements:
- A 1,2,3-triazole ring, which is known for its hydrogen-bonding capacity and metabolic stability in drug design.
- A furan-2-yl-pyridinylmethyl group, contributing π-π stacking interactions and moderate lipophilicity.
- A phenyl substituent at the triazole’s 2-position, enhancing aromatic interactions in biological targets.
Properties
IUPAC Name |
N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-2-phenyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2/c25-19(17-13-22-24(23-17)15-5-2-1-3-6-15)21-12-14-8-9-20-16(11-14)18-7-4-10-26-18/h1-11,13H,12H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTQKNCVWUYUMHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NCC3=CC(=NC=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Derivative: The initial step involves the synthesis of a pyridine derivative, which can be achieved through various methods such as the reaction of pyridine with furan-2-carboxylic acid.
Triazole Formation: The next step involves the formation of the triazole ring. This can be accomplished through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, between an azide and an alkyne.
Amide Bond Formation: The final step involves the formation of the amide bond, which can be achieved through the reaction of the triazole derivative with a carboxylic acid derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and optimization of reaction conditions to improve yield and reduce production costs.
Chemical Reactions Analysis
Triazole Ring Reactivity
The 1,2,3-triazole moiety participates in regioselective reactions due to its electron-deficient nature and capacity for hydrogen bonding .
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
While the triazole in this compound is fully formed, analogous studies show that 1,4-disubstituted triazoles can engage in secondary click reactions under Cu(I) catalysis . For example:
-
Reaction with Terminal Alkynes : In the presence of CuSO₄ and sodium ascorbate, the triazole may act as an azide precursor in Huisgen cycloaddition, forming bis-triazole derivatives .
Nucleophilic Substitution
The N-1 position of the triazole is susceptible to alkylation or arylation under basic conditions:
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Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ yields N-alkylated derivatives .
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| CuAAC with phenylacetylene | CuSO₄, sodium ascorbate, H₂O/EtOH | Bis-triazole adduct | |
| N-Methylation | CH₃I, K₂CO₃, DMF, 60°C, 12h | N-Methyl-1,2,3-triazole derivative |
Amide Group Transformations
The carboxamide group undergoes hydrolysis and condensation reactions:
Acid/Base Hydrolysis
-
Acidic Hydrolysis : Treatment with HCl (6M) at reflux yields the corresponding carboxylic acid.
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Basic Hydrolysis : NaOH (2M) converts the amide to a carboxylate salt.
Transamidation
Reaction with primary amines (e.g., benzylamine) in ethanol under reflux forms substituted amides :
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Hydrolysis (HCl) | 6M HCl, reflux, 6h | Carboxylic acid derivative | |
| Transamidation (benzylamine) | Benzylamine, EtOH, Δ, 24h | N-Benzylcarboxamide |
Electrophilic Aromatic Substitution
-
Furan Ring : Nitration (HNO₃/H₂SO₄) occurs preferentially at the C-5 position due to electron-rich π-system .
-
Pyridine Ring : Bromination (Br₂/FeBr₃) targets the para position relative to the methylene group .
Coordination Chemistry
The pyridine nitrogen and triazole act as ligands for transition metals:
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Pd(II) Complexation : Forms stable complexes with PdCl₂ in ethanol, enabling catalytic applications .
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Nitration (furan) | HNO₃ (conc.), H₂SO₄, 0°C, 2h | 5-Nitro-furan derivative | |
| Pd(II) Coordination | PdCl₂, EtOH, rt, 4h | [Pd(L)₂Cl₂] complex |
Biological Activity-Related Reactivity
Though not strictly chemical reactions, the compound’s interactions with biological targets highlight its electrophilic nature:
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Enzyme Inhibition : The triazole and amide groups form hydrogen bonds with kinase active sites (e.g., ALK, ROS1) .
-
DNA Intercalation : The planar triazole-pyridine system intercalates into DNA, as evidenced by molecular docking .
Stability and Degradation
Scientific Research Applications
Antimicrobial Activity
The triazole core structure is known for its broad-spectrum antibacterial properties. Research has demonstrated that derivatives of triazole compounds exhibit potent activity against various pathogens. For instance, compounds similar to N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide have shown effective inhibition against bacteria such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 0.12 to 1.95 µg/mL .
Table 1: Antibacterial Activity of Triazole Derivatives
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| Compound A | E. coli | 0.12 |
| Compound B | S. aureus | 1.95 |
| N-(4-nitrophenyl)-2-{(5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio}acetamide | Mycobacterium tuberculosis | Active |
Anticancer Properties
The compound's structure allows it to interact with biological targets involved in cancer progression. Studies have indicated that triazole derivatives can inhibit cancer cell proliferation effectively. For example, certain triazole-based compounds have been synthesized and tested against various cancer cell lines such as MCF-7 (breast cancer) and PC3 (prostate cancer), showing promising results with IC50 values significantly lower than standard chemotherapeutics .
Table 2: Anticancer Activity of Triazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound C | MCF-7 | 5.71 |
| Compound D | PC3 | 6.14 |
| N-(4-nitrophenyl)-2-{(5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio}acetamide | HepG2 | Active |
Case Studies
Several case studies have highlighted the efficacy of triazole derivatives in clinical settings:
- SARS-CoV Inhibition : A study identified novel inhibitors for SARS-CoV Mpro among triazole derivatives, showcasing their potential in antiviral therapy .
- Antitubercular Activity : Research on N-(4-nitrophenyl)-substituted triazoles has revealed promising antitubercular activity, indicating the potential for developing new treatments against resistant strains .
Mechanism of Action
The mechanism of action of N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities and leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations
The phenyl group at the triazole’s 2-position may enhance aromatic stacking compared to ’s ethyl-pyrido-pyrimidine linker.
Furan vs.
Biological Implications :
- ’s acetamide derivatives with indolin-2-one cores report activity values (e.g., 5.797), possibly reflecting enzyme inhibition potency . The target compound’s triazole-carboxamide may mimic this activity but with improved stability.
- Example 53’s high molecular weight (589.1) suggests a larger binding interface, whereas the target compound’s smaller size (~383 g/mol) may favor better bioavailability .
Pharmacopeial Relevance :
- Furan-containing compounds in (e.g., ranitidine analogs) highlight the role of furan in gastrointestinal targeting . The target compound’s furan-pyridine group could similarly modulate tissue specificity.
Biological Activity
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its efficacy against various biological targets and its potential therapeutic applications.
Chemical Structure
The compound is characterized by a triazole ring linked to a furan and pyridine moiety, along with a phenyl group. Its structure can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been evaluated against several targets, including enzymes and pathogens. Here are some key findings:
Antiviral Activity
Research indicates that derivatives of triazole compounds exhibit significant antiviral properties. For example, studies have shown that triazole derivatives can inhibit the main protease (Mpro) of SARS-CoV-2, which is crucial for viral replication. N-(furan) derivatives have been associated with IC50 values in the low micromolar range, indicating potent inhibitory effects against Mpro .
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies suggest that it exhibits cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest. For instance, compounds similar to this compound have shown IC50 values less than 10 µM in certain cancer cells .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound. The presence of specific functional groups significantly influences its potency:
| Substituent | Effect on Activity |
|---|---|
| Furan ring | Enhances binding affinity to target enzymes |
| Pyridine moiety | Contributes to solubility and bioavailability |
| Triazole core | Critical for maintaining biological activity |
Studies indicate that modifications to these moieties can lead to increased potency and selectivity against specific targets .
Case Studies
Several studies have reported on the biological activity of triazole derivatives similar to this compound:
- SARS-CoV-2 Main Protease Inhibition : A derivative exhibited an IC50 value of 1.57 µM against Mpro, demonstrating significant antiviral potential .
- Anticancer Activity : In a study examining various triazole derivatives, one compound showed an IC50 value of 8 µM against A549 lung cancer cells, indicating considerable cytotoxicity .
- Antimicrobial Properties : Compounds with similar structures have demonstrated antimicrobial activity against strains like Escherichia coli and Staphylococcus aureus, with MIC values in the range of 31.25 - 62.5 µg/mL .
Q & A
Q. What are the recommended synthetic routes for N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, starting with the preparation of the pyridine-furan hybrid core followed by triazole-carboxamide coupling. Key steps include:
- Furan-pyridine coupling : Use Suzuki-Miyaura cross-coupling to attach the furan moiety to the pyridine ring under palladium catalysis .
- Triazole formation : Employ copper-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective 1,2,3-triazole synthesis .
- Carboxamide linkage : Activate the carboxylic acid group using coupling agents like HATU or EDCI in aprotic solvents (e.g., DMF) with triethylamine as a base . Optimization involves solvent selection (methanol/ethanol for polar intermediates), temperature control (0–60°C), and catalyst stoichiometry .
Q. Which spectroscopic and crystallographic methods are critical for structural confirmation?
- NMR spectroscopy : 1H and 13C NMR confirm proton environments and carbon frameworks, with emphasis on furan (δ 6.3–7.4 ppm) and triazole (δ 7.8–8.2 ppm) signals .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 387.15) .
- X-ray crystallography : For unambiguous confirmation, single-crystal X-ray diffraction via SHELX programs resolves bond lengths and angles, particularly for the triazole-carboxamide junction .
Advanced Research Questions
Q. How can low yields in the triazole-carboxamide coupling step be addressed?
Common pitfalls include poor solubility of intermediates or side reactions. Solutions:
- Solvent optimization : Switch from DMF to THF or dichloromethane to reduce polarity-driven side products .
- Catalyst screening : Test alternative catalysts (e.g., CuI vs. CuBr) to enhance reaction efficiency .
- Stoichiometric adjustments : Increase equivalents of the carboxamide precursor (1.2–1.5 eq) to drive the reaction .
Q. What experimental strategies resolve contradictions in biological activity data across assays?
Discrepancies may arise from assay conditions or compound stability. Mitigation steps:
- Orthogonal assays : Validate target binding using SPR (surface plasmon resonance) alongside cell-based assays .
- Solubility checks : Pre-dissolve the compound in DMSO with ≤0.1% final concentration to avoid aggregation .
- Metabolic stability profiling : Use liver microsome assays to identify degradation products interfering with activity .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Molecular docking : Tools like AutoDock Vina model binding poses with kinase domains (e.g., EGFR or VEGFR2), focusing on hydrogen bonds between the carboxamide and catalytic lysine residues .
- MD simulations : GROMACS or AMBER assess binding stability over 100-ns trajectories, identifying critical residue interactions .
- Pharmacophore mapping : Define essential features (e.g., triazole as a hydrogen-bond acceptor) for structure-activity relationship (SAR) studies .
Q. What strategies improve metabolic stability of the furan moiety in vivo?
Furan rings are prone to oxidative degradation. Solutions:
- Electron-withdrawing substituents : Introduce nitro or cyano groups at the furan 5-position to reduce CYP450-mediated oxidation .
- Bioisosteric replacement : Substitute furan with thiophene or pyrazole to retain aromaticity while enhancing stability .
Methodological Considerations
Q. How is stability under physiological conditions evaluated?
- pH-dependent degradation : Incubate the compound in buffers (pH 1–9) at 37°C for 24–72 hours, followed by HPLC-UV quantification of remaining intact compound .
- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>150°C suggests solid-state stability) .
Q. What analytical techniques quantify trace impurities in synthesized batches?
- HPLC-MS : A C18 column with gradient elution (water/acetonitrile + 0.1% formic acid) detects impurities at <0.1% levels .
- NMR relaxation methods : T1 and T2 measurements identify low-abundance contaminants in the final product .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
